molecular formula C9H12O3 B048636 1,3,5-Trimethoxybenzene CAS No. 621-23-8

1,3,5-Trimethoxybenzene

Cat. No. B048636
CAS RN: 621-23-8
M. Wt: 168.19 g/mol
InChI Key: LKUDPHPHKOZXCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,5-Trimethoxybenzene involves polylithiation reactions, indicating a methodology for substituting all arylic hydrogens through a sequence of bimetalation and monometalation processes. This reaction is notably influenced by steric hindrance, demonstrating the complex chemical interactions during its synthesis (Cabiddu et al., 1991).

Molecular Structure Analysis

A low-temperature X-ray structural determination study has revealed significant insights into the molecular structure of 1,3,5-Trimethoxybenzene. This study showed π-electron localization in the ring, with ab initio calculations indicating that nonsymmetrical substituents induce an imbalance of Kekulé structures in the ring. This structural imbalance and π-electron localization are crucial for understanding the molecule's chemical behavior (Howard et al., 1996).

Chemical Reactions and Properties

1,3,5-Trimethoxybenzene undergoes various chemical reactions, including metalation and photooxidation processes. These reactions not only demonstrate the compound's reactivity but also its potential utility in synthesizing new chemical entities and understanding atmospheric chemical processes (Bandow & Washida, 1985).

Physical Properties Analysis

The physical and thermal properties of 1,3,5-Trimethoxybenzene have been explored, showing that biofield energy treatment can alter these properties. Studies demonstrated changes in crystallite size, melting temperature, and thermal stability, indicating the compound's sensitivity to physical manipulations and its potential for diverse applications in material science (Trivedi et al., 2015).

Scientific Research Applications

  • Catalytic Reduction : It acts as a catalyst in the selective hydrosilylation of esters to aldehydes at room temperature with high yields (Corre et al., 2016).

  • Supramolecular Chemistry : 1,3,5-trimethoxybenzene scaffolds are shown to improve the binding affinities of supramolecular hosts and targets (Wang & Hof, 2012).

  • Organic Synthesis : A study presents a two-step procedure for preparing 1,3,5-substituted 2,4,6-trimethoxybenzenes, enabling the synthesis of various compounds (Nielsen et al., 2013).

  • Polylithiation : It is used in polylithiation, allowing for the substitution of all arylic hydrogens through various metalation methods (Cabiddu et al., 1991).

  • Insect Attraction in Agriculture : Its derivative, 1,2,4-trimethoxybenzene, has been used to attract insects in domestic citric-culture, suggesting potential applications in pest control (Alves et al., 2010).

  • Modification of Physical Properties : Biofield energy treatment has been shown to alter the physical, thermal, and spectral properties of 1,2,3-trimethoxybenzene, indicating its potential as an intermediate for organic compound synthesis (Trivedi et al., 2015).

  • Wastewater Treatment : Electrochemical conversion of 1,3,5-trimethoxybenzene into 2,6-dimethoxy-1,4-benzoquinone (DMBQ) has been used for wastewater depollination (Hamza et al., 2017).

  • Chemical Studies : Pulse radiolysis studies of 1,3,5-trimethoxybenzene in chlorinated solvents have led to the formation of ion pairs, aiding in understanding electron transfer processes (Ichinose & Majima, 2000).

  • Chromatographic Processes : Its utilization in chromatographic reactors for the hydrogenation of 1,3,5-trimethylbenzene to 1,3,5-trimethylcyclohexane has been demonstrated (Ray & Carr, 1995).

  • Floral Biosynthesis : Phloroglucinol O-methyltransferase (POMT) plays a crucial role in the biosynthesis of 1,3,5-trimethoxybenzene in Rosa chinensis, contributing to the flower's aroma (Wu et al., 2004).

Safety And Hazards

1,3,5-Trimethoxybenzene is harmful if swallowed . It is advised not to eat, drink, or smoke when using this product . After handling, it is recommended to wash skin thoroughly . In case of swallowing, it is advised to rinse mouth and seek medical attention .

properties

IUPAC Name

1,3,5-trimethoxybenzene
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InChI

InChI=1S/C9H12O3/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LKUDPHPHKOZXCD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OC)OC
Source PubChem
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Molecular Formula

C9H12O3
Source PubChem
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DSSTOX Substance ID

DTXSID0045963
Record name 1,3,5-Trimethoxybenzene
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Molecular Weight

168.19 g/mol
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Physical Description

White crystalline solid; [MSDSonline]
Record name 1,3,5-Trimethoxybenzene
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Product Name

1,3,5-Trimethoxybenzene

CAS RN

621-23-8
Record name 1,3,5-Trimethoxybenzene
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Record name 1,3,5-Trimethoxybenzene
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Record name Benzene, 1,3,5-trimethoxy-
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Record name 1,3,5-TRIMETHOXYBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,800
Citations
G Scalliet, N Journot, F Jullien, S Baudino… - FEBS …, 2002 - Wiley Online Library
In Chinese rose species and in many modern varieties, two methylated phenolic derivatives, 3,5‐dimethoxytoluene and 1,3,5‐trimethoxybenzene, are major scent components. We …
Number of citations: 113 febs.onlinelibrary.wiley.com
SS Lau, RP Dias, KR Martin-Culet, NA Race… - … : Water Research & …, 2018 - pubs.rsc.org
Sodium sulfite, sodium thiosulfate, and ascorbic acid are commonly used to quench free chlorine and free bromine in studies of disinfection byproducts (DBPs) in drinking water, …
Number of citations: 23 pubs.rsc.org
N Ichinose, T Tanaka, S Kawanishi… - The Journal of …, 1999 - ACS Publications
Laser excitation at 532 nm of 1,3,5-trimethoxybenzene radical cation (1 •+ ), which is generated by photoinduced electron transfer in aerated acetonitrile containing 1.4-…
Number of citations: 31 pubs.acs.org
AJ Kresge, Y Chiang, Y Sato - Journal of the American Chemical …, 1967 - ACS Publications
The loss of tritium from 1, 3-dimethoxybenzene-4-f was found to be catalyzed by formic acid in dilute aqueous buffer solutions. This indicates that the two-step, protonation-deprotonation …
Number of citations: 26 pubs.acs.org
M Hamza, S Ammar, R Abdelhedi - Electrochimica Acta, 2011 - Elsevier
A kinetic study of the electrochemical oxidation of 1,3,5-trimethoxybenzene (TMB) by direct electron transfer at treated gold disk was combined with results of electrolysis in order to …
Number of citations: 49 www.sciencedirect.com
X Cai, M Sakamoto, M Fujitsuka… - The Journal of Physical …, 2007 - ACS Publications
One-electron oxidation of alcohols such as methanol, ethanol, and 2-propanol by 1,3,5-trimethoxybenzene radical cation (TMB •+ ) in the excited state (TMB •+ *) was observed during …
Number of citations: 13 pubs.acs.org
S Steenken, RA McClelland - Journal of the American Chemical …, 1990 - ACS Publications
248-nm Laser flash photoprotonation of mesitylene, hexamethylbenzene, and 1,3,5-trimethoxybenzene in 1,1,1,3,3,3-hexafluoroisopr Page 1 9648 J. Am. Chem. Soc. 1990, 112, 9648-9649 248-nm …
Number of citations: 52 pubs.acs.org
E Mvula, S Naumov, C von Sonntag - Environmental science & …, 2009 - ACS Publications
The lignin models anisole, 1,2-dimethoxybenzene, 1,4-dimethoxybenzene, and 1,3,5-trimethoxybenzene were reacted with ozone in aqueous solution, and major products were …
Number of citations: 60 pubs.acs.org
N Ichinose, T Majima - Chemical Physics Letters, 2000 - Elsevier
Transient absorption and laser-induced fluorescence measurements of 1,3,5-trimethoxybenzene radical cation (TMB ⋅+ ) during the pulse radiolysis in chlorinated solvents at room …
Number of citations: 37 www.sciencedirect.com
KJ Hecht, A Koelbl, M Kraut… - Chemical Engineering & …, 2008 - Wiley Online Library
Mixing sensitive reactions that preserve mixing results in the product distribution can be used to characterize mixing devices. The competitive‐consecutive reaction of bromine with 1,3,5…
Number of citations: 23 onlinelibrary.wiley.com

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